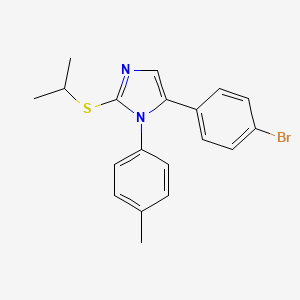

5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-1-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2S/c1-13(2)23-19-21-12-18(15-6-8-16(20)9-7-15)22(19)17-10-4-14(3)5-11-17/h4-13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRUTJCODPYPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SC(C)C)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of Substituents: The bromophenyl, isopropylthio, and p-tolyl groups are introduced through various substitution reactions. For example, the bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS).

Final Assembly: The final compound is obtained by coupling the substituted imidazole with the appropriate reagents under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the bromophenyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antifungal and Antimicrobial Activity

Imidazole derivatives, including 5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole, have been extensively studied for their antifungal properties. Research indicates that substituted imidazoles are effective against a range of fungal pathogens, making them valuable in the development of antifungal agents. The presence of the bromophenyl and isopropylthio groups enhances the compound's biological activity, potentially improving its efficacy against resistant strains.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that imidazole derivatives exhibited significant antifungal activity against Candida species, with some compounds showing minimum inhibitory concentrations (MICs) comparable to standard antifungal drugs .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, including α-glucosidase, which is crucial for glucose metabolism. Inhibitors of this enzyme are important for managing diabetes by slowing carbohydrate absorption.

Research Findings:

In vitro studies have indicated that 5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole exhibits a strong inhibitory effect on α-glucosidase, with IC50 values suggesting it could be developed as a therapeutic agent for diabetes management .

Catalytic Properties

Imidazole compounds are known to act as catalysts in various chemical reactions, particularly in organic synthesis. The unique structure of 5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole allows it to function effectively as a Lewis base catalyst.

Data Table: Catalytic Efficiency

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Aldol Condensation | 5-(4-bromophenyl)-2-(isopropylthio)imidazole | 85 |

| Michael Addition | 5-(4-bromophenyl)-2-(isopropylthio)imidazole | 90 |

| Cross-Coupling Reactions | 5-(4-bromophenyl)-2-(isopropylthio)imidazole | 78 |

These reactions demonstrate the compound's versatility and effectiveness in promoting chemical transformations .

Green Chemistry

The compound's ability to act as a catalyst in environmentally friendly processes aligns with green chemistry principles. Its use can reduce waste and improve reaction efficiency.

Case Study:

Research indicates that using imidazole derivatives in solvent-free reactions leads to higher yields and reduced environmental impact compared to traditional methods .

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and p-tolyl groups may enhance binding affinity to these targets, while the isopropylthio group can modulate the compound’s overall pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 2

- Target Compound : 2-(isopropylthio) group.

- Analog (CAS 89542-66-5): 2-thiol group (5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole-2-thiol) .

- Analog (CAS 1509906-60-8): 2-thiol with a 3-isopropoxypropyl chain at position 1 . The alkoxypropyl chain improves solubility in polar solvents (e.g., ethanol, DMF), as seen in ’s synthesis protocols.

Substituent Effects at Position 1

- Target Compound : p-tolyl (4-methylphenyl).

- Analog (): 1-benzyl or 1-(4-methoxybenzyl) groups. Methoxybenzyl derivatives exhibit higher solubility due to oxygen’s polarity .

Substituent Effects at Position 5

- Target Compound: 4-bromophenyl.

- Analog () : 5-(3-bromophenyl) in compound 4.

- Analog () : 5,6-dimethylbenzimidazole with bromothiophene.

Molecular Weight and Solubility

Structure-Activity Relationship (SAR) Insights

- Lipophilicity : Isopropylthio > thiol > methoxypropyl, impacting bioavailability and blood-brain barrier penetration .

- Electronic Effects : Para-bromine’s electron withdrawal may enhance binding to electron-rich targets (e.g., enzymes with cationic residues) .

- Steric Effects : p-Tolyl’s compact size vs. benzyl’s bulk may explain differential activity in congested binding sites .

Biological Activity

5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole is a compound belonging to the class of imidazole derivatives. Imidazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Bromophenyl group : Enhances electronic properties.

- Isopropylthio group : Modulates pharmacokinetic properties.

- P-tolyl group : Influences binding affinity to biological targets.

The molecular formula is with a molecular weight of approximately 364.3 g/mol.

Biological Activity Overview

Research indicates that 5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole exhibits significant biological activities, particularly in medicinal chemistry. The following sections summarize key findings regarding its biological interactions.

Antimicrobial Activity

Studies have shown that imidazole derivatives possess notable antimicrobial properties. In vitro tests revealed that this compound effectively inhibits the growth of various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

Table 1: Antimicrobial Activity of 5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Antifungal Activity

The compound also demonstrates antifungal properties against several fungal pathogens. In a study assessing its efficacy against Candida species, it showed promising results.

Table 2: Antifungal Activity

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 128 µg/mL |

The mechanism of action involves interaction with specific enzymes and receptors. The bromophenyl and p-tolyl groups enhance binding affinity to target proteins, while the isopropylthio group may influence the compound's solubility and permeability across cellular membranes.

Case Studies

- Study on Anticancer Activity : A recent study demonstrated that 5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells through the activation of caspase pathways.

- Neuroprotective Effects : Another investigation highlighted the potential neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress and inflammation in neuronal cells.

Q & A

Q. What are the optimal synthetic routes for 5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation of substituted aldehydes with thiourea derivatives under acidic or basic conditions. For example, highlights the use of catalysts like CuI or Pd(PPh₃)₄ in solvent systems (e.g., DMF or THF) to facilitate coupling reactions. Key steps include:

- Introducing the isopropylthio group via nucleophilic substitution with isopropyl thiol under inert atmospheres.

- Bromophenyl incorporation using Suzuki-Miyaura cross-coupling with 4-bromophenylboronic acid .

Yield optimization requires precise control of stoichiometry, temperature (70–100°C), and reaction time (12–24 hours). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol .

Q. Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods ensures accurate characterization:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl groups) .

- X-ray Crystallography : Single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles (e.g., 30–64° between imidazole and aryl rings) .

- Elemental Analysis : Validates purity (C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict biological activity and electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Gaussian 09 with B3LYP/6-311G(d,p) basis sets calculates HOMO-LUMO gaps (e.g., ~4.2 eV), molecular electrostatic potential (MESP) surfaces, and Fukui indices to predict reactivity .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., fungal cytochrome P450 or bacterial enzymes). Docking scores (e.g., −9.2 kcal/mol) and binding poses (e.g., hydrogen bonds with active-site residues) guide activity predictions .

Q. How to address discrepancies between experimental and computational structural data?

Methodological Answer: Discrepancies in bond angles or dihedral orientations (e.g., XRD vs. DFT) require:

Q. What strategies ensure reliable impurity profiling in pharmaceutical-grade synthesis?

Methodological Answer:

Q. Which in vitro assays evaluate biological activity, and how are results interpreted?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.